Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine
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Overview
Description
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine is a complex organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is notable for its unique bicyclic structure, which includes a norbornene moiety and a tetrahydrofuran ring. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Norbornene Moiety: This step involves the Diels-Alder reaction between cyclopentadiene and an alkene to form the norbornene structure.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing metathesis reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran: Contains the tetrahydrofuran ring but lacks the bicyclic norbornene structure.
Norbornene: Contains the norbornene structure but lacks the tetrahydrofuran ring.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine is unique due to its combination of both the norbornene and tetrahydrofuran moieties, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-amine |
InChI |
InChI=1S/C13H21NO/c1-14(9-12-3-2-6-15-12)13-8-10-4-5-11(13)7-10/h4-5,10-13H,2-3,6-9H2,1H3 |
InChI Key |
RUOJLARRCHZBFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCO1)C2CC3CC2C=C3 |
Origin of Product |
United States |
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